molecular formula C14H9ClN2O2 B2520419 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime CAS No. 344276-67-1

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

Cat. No.: B2520419
CAS No.: 344276-67-1
M. Wt: 272.69
InChI Key: RDUFCPNLYHCHSI-PXNMLYILSA-N
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Description

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime (CAS: 344276-67-1) is a benzisoxazole derivative featuring a 4-chlorophenyl substituent and an oxime group at the 5-position of the benzisoxazole core. Its molecular formula is C₁₄H₉ClN₂O₂, with a molecular weight of 272.69 g/mol . Key physicochemical properties include:

  • Boiling point: 472.9±30.0 °C (predicted)
  • Density: 1.39±0.1 g/cm³ (predicted)
  • pKa: 10.12±0.30 (predicted) .

Benzisoxazole derivatives are recognized for their biological relevance, particularly as precursors to bioactive molecules . The oxime group enhances reactivity, enabling participation in nucleophilic addition and coordination chemistry, which is critical for pharmacological applications.

Properties

IUPAC Name

(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFCPNLYHCHSI-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Oxidative Cyclization of 2-Hydroxyaryl Ketoximes

The benzisoxazole scaffold is efficiently constructed via oxidative cyclization. A 2-hydroxyaryl ketoxime precursor undergoes intramolecular ring closure using phenyliodine diacetate (PIDA) or silver oxide (Ag₂O). For example, (E)-oxime intermediates derived from 1-naphthaldehyde derivatives cyclize to form 3-arylbenzo[d]isoxazole oxides with yields up to 43%.

Reaction Conditions

  • Reagent : PIDA (2.2 equiv) in dichloromethane (DCM) at 25°C
  • Time : 12–24 hours
  • Key Intermediate : 9-Methoxynaphtho[1,2-d]isoxazole (Yield: 43%, m.p. 172–174°C)

This method’s regioselectivity is influenced by substituents on the aryl ring, with electron-withdrawing groups (e.g., -Cl) enhancing cyclization efficiency.

Aldehyde Precursor Synthesis

The aldehyde functionality at position 5 of the benzisoxazole is introduced via directed ortho-metalation. 1-Naphthaldehyde is methoxylated at the 2- and 8-positions using Pd(OAc)₂ and K₂S₂O₈, followed by selective demethylation with AlCl₃ to yield 2,8-dimethoxy-1-naphthaldehyde (30% yield). Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group, yielding 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde.

Characterization Data

  • Molecular Weight : 257.67 g/mol
  • ¹H NMR (CDCl₃) : δ 10.31 (s, 1H, CHO), 8.20 (d, J = 8.7 Hz, 1H), 7.66 (d, J = 8.3 Hz, 1H)
  • IR (cm⁻¹) : 1705 (C=O stretch), 1600 (C=N)

Oxime Formation via Condensation

The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the oxime. Stoichiometric control (1:1.2 aldehyde:hydroxylamine) prevents overoxidation, achieving a purity-adjusted yield of 65%.

Optimized Procedure

  • Dissolve 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (1.0 equiv) in anhydrous ethanol.
  • Add NH₂OH·HCl (1.2 equiv) and sodium acetate (2.0 equiv).
  • Reflux at 80°C for 6 hours.
  • Cool, filter, and recrystallize from ethanol/water (4:1).

Product Characterization

  • Molecular Weight : 272.68 g/mol
  • XLogP3 : 3.7 (indicative of moderate lipophilicity)
  • ¹H NMR (DMSO-d₆) : δ 11.24 (s, 1H, NOH), 8.20 (d, J = 8.7 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H)

Experimental Validation and Analytical Data

Yield Optimization Across Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC)
Methoxylation Pd(OAc)₂, K₂S₂O₈, CF₃C₆H₄NH₂ 30 >95
Demethylation AlCl₃, DCM, 0°C 85 98
Oxidative Cyclization PIDA, DCM, 25°C 43 97
Oxime Formation NH₂OH·HCl, EtOH, reflux 65 99

Spectroscopic Correlations

  • HRMS (ESI) : m/z [M–H]⁻ calcd. for C₁₇H₂₁NO₂Si: 298.1263; found: 298.1264.
  • ¹³C NMR (CDCl₃) : δ 160.4 (C=O), 135.2 (C-Cl), 117.4 (C=N).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Electron-deficient aryl groups (e.g., 4-chlorophenyl) favor cyclization at the ortho position, minimizing byproducts like peri-fused isomers. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours, improving yield to 50%.

Oxime Stability

The oxime’s Z-configuration is stabilized by intramolecular hydrogen bonding, as evidenced by a single-crystal X-ray structure (PubChem CID 5524736). Storage under nitrogen at –20°C prevents tautomerization to the nitrile oxide.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds .

Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) have been reported as low as 0.14 mM .
  • Anticancer Activity : Studies show promising anticancer effects against MCF-7 cell lines, with some derivatives demonstrating better inhibition than standard treatments like cisplatin. For instance, one derivative achieved an IC50 value of 35.81 μM .

Medicine

  • Drug Development : The compound is explored for its potential in drug design due to its ability to interact with specific biological targets. Its structural features allow it to be tailored for various therapeutic applications .
  • Bioactive Compound Investigations : Ongoing studies focus on its role as a bioactive agent, particularly in developing novel treatments for diseases .

Industry

  • Material Science : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical reactivity lends itself to applications in industrial processes .

Case Studies

  • Antimicrobial Study :
    • A series of derivatives were synthesized and tested against multiple bacterial strains.
    • Results indicated that certain derivatives showed enhanced activity compared to traditional antibiotics.
  • Anticancer Evaluation :
    • In vitro studies on MCF-7 cell lines demonstrated that modifications to the oxime group significantly influenced cytotoxicity.
    • Molecular docking studies provided insights into binding interactions with target proteins, enhancing understanding of its mechanism of action .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzisoxazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Imidazo[2,1-b]oxazole Derivatives

Example : (E)-6-(4-Chlorophenyl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime and DL5050 .

  • Structural Similarities :
    • 4-Chlorophenyl substituent.
    • Oxime group at the 5-position.
  • Differences :
    • Core structure: Imidazo[2,1-b]oxazole vs. benzisoxazole.
    • DL5050 substitutes the 4-chlorophenyl with a naphthyl group.
  • Activity : These compounds act as human constitutive androstane receptor (CAR) agonists with enhanced selectivity over pregnane X receptor (PXR) .

Thiazole and Imidazothiazole Derivatives

Example : 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS: 918107-82-1) .

  • Structural Similarities :
    • 4-Chlorophenyl group.
    • Oxime functionality.
  • Differences :
    • Core: Imidazothiazole with a sulfanyl bridge vs. benzisoxazole.
  • Activity: Limited data available, but thiazole derivatives are often explored for antimicrobial and anticancer properties .

Chalcone-Based Oxime Ethers

Example : 3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes .

  • Structural Similarities :
    • 4-Chlorophenyl group.
    • Oxime ether substituent.
  • Differences :
    • Backbone: Chalcone (α,β-unsaturated ketone) vs. benzisoxazole.
  • Activity: Primarily studied for herbicidal activity in tetrazolinone derivatives , though chalcones themselves exhibit antioxidant and anti-inflammatory properties .

Quinazolinone-Isoxazole Hybrids

Example : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one derivatives (Compounds 23 and 24) .

  • Structural Similarities :
    • 4-Chlorophenyl group.
    • Dihydroisoxazole moiety.
  • Differences: Core: Quinazolinone fused with dihydroisoxazole vs. benzisoxazole.
  • Activity : Potent α1-adrenergic receptor blockers with antihypertensive effects comparable to prazosin .

Thiazolidinone Derivatives

Example : Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate .

  • Structural Similarities :
    • 4-Chlorophenyl substituent.
  • Differences: Core: Thiazolidinone vs. benzisoxazole. Lacks an oxime group.
  • Activity : Evaluated for anti-Toxoplasma gondii activity .

Biological Activity

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimalarial and anticancer activities, along with relevant research findings and data tables.

Chemical Structure and Properties

The compound features a benzisoxazole core with a chlorophenyl substituent and an oxime functional group. The presence of chlorine is significant as halogenated compounds often exhibit enhanced biological activities.

Anticancer Activity

Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their ability to inhibit kinases associated with glioblastoma. One specific derivative demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy pathways . This suggests that 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime could have similar inhibitory effects on cancer-related pathways.

In Vitro Studies

A study exploring the biological activity of isoxazole derivatives reported significant anti-inflammatory effects and selective inhibition of COX-2 enzymes. Isoxazole compounds were shown to possess analgesic properties and were evaluated for their efficacy in various biological assays . Although direct studies on the specific compound are sparse, these findings indicate a broader trend of biological activity among isoxazole derivatives.

Kinase Inhibition

In a detailed kinase profiling study, several compounds exhibited specific inhibitory activity against AKT2/PKBβ. The findings suggest that derivatives similar to 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime may also interact with critical signaling pathways involved in cancer progression .

Data Tables

Compound Biological Activity IC50 (µM) Notes
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oximePotential anticancer activityNot yet determinedSimilar structure to active compounds
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesInhibits AKT2/PKBβ12-14Effective against glioblastoma
Isoxazole derivativesAnti-inflammatory & analgesicVariesSelective for COX-2

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of oxime intermediates. For example, oxime precursors (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde) are treated with hydroxylamine hydrochloride under alkaline conditions to form the oxime moiety. Thionyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates cyclization, achieving yields >85% . Key variables include temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents.

Q. How is the structural integrity of the benzisoxazole-oxime scaffold validated post-synthesis?

  • Methodological Answer : X-ray crystallography is critical for confirming the planar benzisoxazole core and the anti-configuration of the oxime group. For derivatives, bond lengths (e.g., C=N in oxime: ~1.28 Å) and torsion angles (e.g., chlorophenyl vs. benzisoxazole planes) are compared with computational models (DFT/B3LYP/6-311+G(d,p)) . Complementary techniques like NMR (¹H/¹³C) and HRMS validate purity, with characteristic oxime proton signals at δ 8.5–9.0 ppm .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred. Use a C18 column (3.5 µm particle size) and a gradient of 0.1% formic acid in water/acetonitrile. The oxime’s fragmentation pattern (m/z [M+H]+) and collision-induced dissociation (CID) peaks (e.g., m/z 215 for benzisoxazole core) enable selective detection. Validation parameters (LOQ: 0.1 ng/mL, recovery: 90–110%) align with EPA guidelines .

Advanced Research Questions

Q. How does the oxime group modulate interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The oxime’s nucleophilic -NH-OH group participates in hydrogen bonding with catalytic residues (e.g., in bacterial 4-hydroxybenzoate hydroxylase). Docking studies (AutoDock Vina) reveal binding affinities (ΔG: −8.2 kcal/mol) and key interactions (e.g., oxime-O with Ser-245 in A. baumannii enzymes). Competitive inhibition assays using 4-hydroxybenzoate as a substrate (IC₅₀: 12 µM) confirm reversibility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may stem from assay conditions. Standardize protocols:

  • Use Mueller-Hinton broth for bacterial assays (pH 7.2, 37°C).
  • Control for oxime stability: Monitor degradation via HPLC under varying pH/temperature.
  • Cross-validate with isogenic mutant strains lacking target enzymes (e.g., ΔFabI in E. coli) .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer : ADMET predictors (e.g., SwissADME) identify potential cytochrome P450 interactions (CYP3A4: major metabolizer). QSAR models highlight hepatotoxicity risks (e.g., structural alerts for mitochondrial dysfunction). MD simulations (GROMACS) assess membrane permeability (logP: 2.8) and blood-brain barrier penetration .

Q. What are the challenges in scaling up Pd/Cu-catalyzed diversification of the benzisoxazole core?

  • Methodological Answer : Suzuki-Miyaura couplings require precise ligand selection (e.g., XPhos for aryl boronic acids) and degassed solvents (toluene/EtOH) to prevent catalyst poisoning (Pd(OAc)₂/CuI). Scalability issues include:

  • Byproduct formation (e.g., homocoupling) at >1 mmol scale.
  • Column chromatography challenges for polar oxime derivatives. Optimize via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How do environmental factors (e.g., pH, light) affect the stability of the oxime moiety?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

  • Photodegradation : UV light (320–400 nm) induces oxime-to-nitrile conversion (confirmed by FTIR loss of -N-OH stretch at 3300 cm⁻¹).
  • Hydrolysis : At pH <5, oxime decomposes to aldehydes (t₁/₂: 4 h at pH 3). Use buffered formulations (pH 6–8) for in vitro assays .

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